5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid
Overview
Description
5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid, also known as MF, is a synthetic compound that has gained significant attention in the field of scientific research. MF has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of enzymes involved in angiogenesis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid in lab experiments is its high potency and specificity. This compound has been shown to have a strong inhibitory effect on cancer cells and inflammatory cells at low concentrations. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid. One area of research is to investigate the potential of this compound as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Another area of research is to develop more efficient synthesis methods for this compound to improve its purity and yield. In addition, further studies are needed to determine the safety and efficacy of this compound in human clinical trials. Finally, the development of this compound analogs with improved solubility and pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic benefits in various diseases. Its mechanism of action involves the modulation of various signaling pathways, and it has been shown to have several biochemical and physiological effects. While this compound has several advantages as a therapeutic agent, its limitations and safety in humans need to be further investigated. There are several future directions for research on this compound, and it has the potential to lead to the development of more effective therapeutic agents.
Scientific Research Applications
5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid has been extensively studied for its potential therapeutic benefits in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, this compound has been investigated for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
5-[[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]methyl]furan-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7/c1-21-14-8-10(6-7-16(19)20)2-4-12(14)22-9-11-3-5-13(23-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)/b7-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPJLTHEMRYAQN-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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